(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt
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Overview
Description
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a modified form of cholic acid, which is one of the primary bile acids produced in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt typically involves the sulfonation of cholic acid. The process begins with the hydroxylation of cholic acid to introduce the hydroxy group at the 7α position. This is followed by the sulfonation of the 3-hydroxy group to form the sulfooxy group. The final step involves the neutralization of the sulfonic acid with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the hydroxylation and sulfonation steps, followed by purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfooxy group can be reduced to a hydroxy group.
Substitution: The sulfooxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 7-keto-3-(sulfooxy)-cholan-24-oic acid.
Reduction: Formation of 7-hydroxy-3-hydroxy-cholan-24-oic acid.
Substitution: Formation of various substituted cholan-24-oic acid derivatives.
Scientific Research Applications
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions influence various metabolic pathways, including lipid and glucose metabolism, and can have anti-inflammatory and hepatoprotective effects.
Comparison with Similar Compounds
Similar Compounds
Taurocholic Acid: Another bile acid derivative with similar properties but different functional groups.
Glycochenodeoxycholic Acid: A bile acid conjugate with glycine instead of a sulfooxy group.
Taurochenodeoxycholic Acid: Similar structure but with a different hydroxylation pattern.
Uniqueness
(3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid Disodium Salt is unique due to its specific sulfooxy group at the 3-position and the hydroxy group at the 7α position. These modifications confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
60237-34-5 |
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Molecular Formula |
C₂₄H₃₈Na₂O₇S |
Molecular Weight |
516.6 |
Origin of Product |
United States |
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